2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone
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Overview
Description
2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone is an organic compound with the molecular formula C18H19NO4. It is a derivative of anthraquinone, a class of compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of two hydroxyl groups and an ethoxyethylamino group attached to the anthraquinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone typically involves the reaction of 1,4-dihydroxyanthraquinone with 2-ethoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of high-purity starting materials and advanced purification techniques, such as recrystallization or chromatography, ensures the production of high-quality compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield anthraquinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various anthraquinone derivatives.
Biology: Investigated for its potential as an anticancer agent due to its ability to intercalate with DNA.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone involves its interaction with cellular components. In biological systems, the compound can intercalate with DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapy. Additionally, the compound’s hydroxyl groups can participate in redox reactions, contributing to its antioxidant and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydroxyanthraquinone: Lacks the ethoxyethylamino group but shares the anthraquinone core.
2-Aminoanthraquinone: Contains an amino group but lacks the hydroxyl groups.
2-Ethoxyethylamine: Contains the ethoxyethylamino group but lacks the anthraquinone core.
Uniqueness
2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both hydroxyl and ethoxyethylamino groups allows for versatile chemical reactivity and potential therapeutic applications .
Properties
CAS No. |
94313-80-1 |
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Molecular Formula |
C18H17NO5 |
Molecular Weight |
327.3 g/mol |
IUPAC Name |
2-(2-ethoxyethylamino)-1,4-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C18H17NO5/c1-2-24-8-7-19-12-9-13(20)14-15(18(12)23)17(22)11-6-4-3-5-10(11)16(14)21/h3-6,9,19-20,23H,2,7-8H2,1H3 |
InChI Key |
OODGLDFRSOEBDW-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNC1=CC(=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O |
Origin of Product |
United States |
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